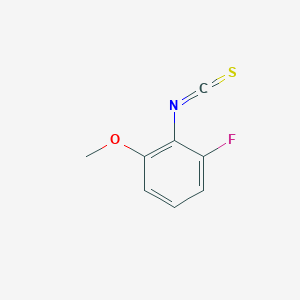
2-Fluoro-6-methoxyphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxyphenyl Isothiocyanate typically involves the reaction of 2-Fluoro-6-methoxyaniline with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction proceeds as follows:
2-Fluoro-6-methoxyaniline+CSCl2→2-Fluoro-6-methoxyphenyl Isothiocyanate+2HCl
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Cycloaddition Reactions: Participates in [2+2] and [4+2] cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with primary or secondary amines under mild conditions to form thioureas.
Alcohols: React with alcohols to form carbamates.
Water: Hydrolysis occurs under acidic or basic conditions.
Major Products
Thioureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-methoxyphenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: Used in the preparation of functionalized polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-methoxyphenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is electrophilic and reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and methoxy substituents, making it less reactive in certain transformations.
2-Methoxyphenyl Isothiocyanate: Similar structure but lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluorophenyl Isothiocyanate: Lacks the methoxy group, which influences its solubility and reactivity.
Uniqueness
2-Fluoro-6-methoxyphenyl Isothiocyanate is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. These substituents influence the compound’s electronic properties, reactivity, and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H6FNOS |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
1-fluoro-2-isothiocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(9)8(7)10-5-12/h2-4H,1H3 |
InChI-Schlüssel |
RVRYPCZCBAJLNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
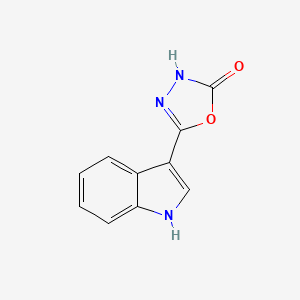
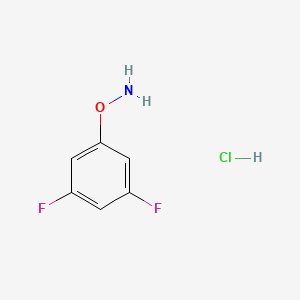


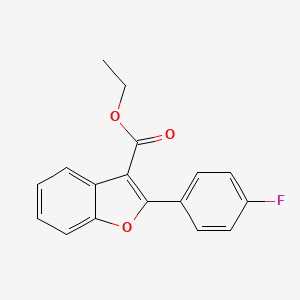
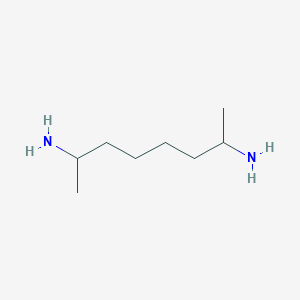

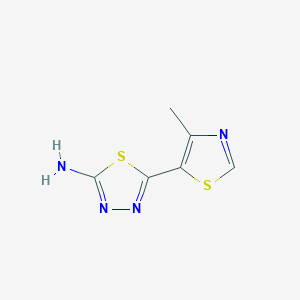
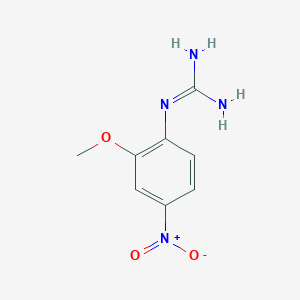

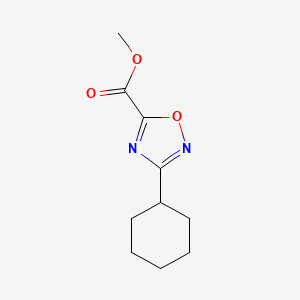
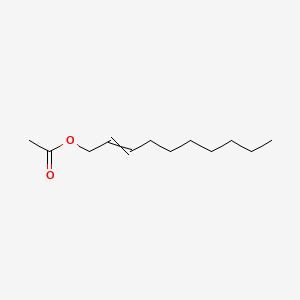
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
